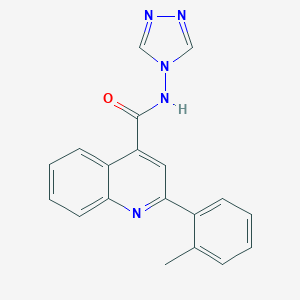METHANONE](/img/structure/B334478.png)
[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique quinoline structure, which is substituted with a 2,4-dimethoxyphenyl group and a 3,5-dimethyl-1-piperidinylcarbonyl group. These substitutions confer specific chemical properties and potential biological activities to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the quinoline core with 2,4-dimethoxybenzene under acidic conditions.
Attachment of the 3,5-Dimethyl-1-piperidinylcarbonyl Group: The final step involves the acylation of the quinoline derivative with 3,5-dimethyl-1-piperidinylcarbonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Applications De Recherche Scientifique
[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dimethoxyphenyl)-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]pyridine: Similar structure but with a pyridine core instead of quinoline.
2-(2,4-Dimethoxyphenyl)-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]isoquinoline: Isoquinoline core instead of quinoline.
2-(2,4-Dimethoxyphenyl)-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]benzene: Benzene core instead of quinoline.
Uniqueness
The uniqueness of [2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE lies in its specific substitution pattern and the presence of both the quinoline core and the 3,5-dimethyl-1-piperidinylcarbonyl group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C25H28N2O3 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
[2-(2,4-dimethoxyphenyl)quinolin-4-yl]-(3,5-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C25H28N2O3/c1-16-11-17(2)15-27(14-16)25(28)21-13-23(26-22-8-6-5-7-19(21)22)20-10-9-18(29-3)12-24(20)30-4/h5-10,12-13,16-17H,11,14-15H2,1-4H3 |
Clé InChI |
FCBASLNVAPOEMB-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)C |
SMILES canonique |
CC1CC(CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B334395.png)
![Ethyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B334397.png)
![3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether](/img/structure/B334398.png)
![3-({[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B334399.png)

![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide](/img/structure/B334401.png)
![5-(2-Furylmethylene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B334406.png)
![2,5-dichloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B334407.png)


![3-cyclohexyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B334410.png)
![Isopropyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B334411.png)

![Ethyl 4-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B334418.png)
